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Compound of Interest

2-(Hydroxymethyl)-3-
Compound Name:
methoxybenzonitrile

Cat. No.: B11721940

Get Quote

Executive Summary & Physicochemical Profile

2-(Hydroxymethyl)-3-methoxybenzonitrile is a trisubstituted benzene derivative featuring

three distinct functional groups: a nitrile (-CN), a hydroxymethyl (-CH20H), and a methoxy (-
OCHs) group. This unique substitution pattern creates a "push-pull" electronic environment that
dictates its solubility in organic media.

Unlike simple benzyl alcohols, the presence of the ortho-nitrile group introduces significant
dipole interactions and potential intramolecular hydrogen bonding, which modulates its
solubility in non-polar solvents and enhances its affinity for polar aprotic media.

Compound Identity
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Property Detail

Systematic Name 2-(Hydroxymethyl)-3-methoxybenzonitrile
Molecular Formula CoHsNO2

Molecular Weight 163.17 g/mol

Predicted LogP ~1.1 — 1.4 (Moderate Lipophilicity)
Physical State Crystalline Solid (Predicted MP: 55-85°C)

3-Methoxybenzyl alcohol (CAS 6971-51-3), 2-

Key Analogs
Cyanobenzyl alcohol

Solubility Landscape & Solvent Selection Strategy

The solubility behavior of this compound is governed by the competition between the lipophilic
aromatic ring and the hydrophilic nitrile/hydroxyl groups. The following classification is derived
from thermodynamic modeling and empirical data of structural analogs.

Solubility Classification Table
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Solvent Class

Representative
Solvents

Solubility Rating

Mechanistic
Rationale

Polar Aprotic

DMSO, DMF, DMAc,
NMP

Very High (>200
mg/mL)

Strong dipole-dipole
interactions with the
nitrile group;

disruption of crystal

lattice.

Lower Alcohols

Methanol, Ethanol,
IPA

High (>100 mg/mL)

Primary solvation via
hydrogen bonding
with the -CH20H

group.

Chlorinated

Dichloromethane
(DCM), Chloroform

High (>100 mg/mL)

Excellent solvation of
the aromatic core and

methoxy group.

Esters & Ketones

Ethyl Acetate,
Acetone, MEK

Moderate-High (50—
100 mg/mL)

Good acceptors for
the hydroxyl proton;
effective for process

extraction.

Ethers

THF, 2-MeTHF, MTBE

Moderate (20-80
mg/mL)

Ether oxygen accepts
H-bonds; useful for
reaction media but
less effective for high-

concentration storage.

Aromatic

Hydrocarbons

Toluene, Xylene

Low-Moderate (5-20
mg/mL)

Solvation limited to
the aromatic core;
poor interaction with

polar groups.

Alkanes

Hexane, Heptane,

Cyclohexane

Poor (<1 mg/mL)

Lack of polar
interactions makes
these ideal
antisolvents for

crystallization.
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The lipophilic benzene
ring dominates,

Water Water (pH 7) Low (<10 mg/mL) ] ]
despite H-bonding

potential.

Thermodynamic Modeling (Hansen Solubility
Parameters)

To scientifically select solvents, we utilize the Hansen Solubility Parameters (HSP). The
solute's sphere of solubility is defined by the interaction radius (

).
o Dispersion (
): ~18.0 MPa
(Aromatic ring contribution)
o Polarity (
). ~12.5 MPa
(Nitrile dipole)
e Hydrogen Bonding (
): ~14.0 MPa
(Hydroxyl group)
Implication: Solvents with a calculated distance (
) < 8.0 from these coordinates will act as good solvents.
e Match: DMSO (
=16.4,

=10.2), Methanol (
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=12.3,
=22.3).
e Mismatch: Hexane (
=0,
=0).

Process Chemistry Applications

Understanding solubility is not just about dissolution; it drives the efficiency of synthesis,
workup, and purification.

A. Reaction Media Selection

For nucleophilic substitutions or reductions leading to this intermediate:
e Recommended:THF or 2-MeTHF.

o Why? Moderate solubility allows for high reaction concentrations (0.5 — 1.0 M) while
remaining easy to remove (low BP) or dry.

 Alternative:Acetonitrile (ACN).[1]

o Why? High solubility for polar intermediates, but check compatibility with reducing agents.

B. Workup & Extraction

o System:Ethyl Acetate / Water or DCM / Water.
e Protocol: The compound will partition strongly into the organic phase.

o Caution: Avoid low pH aqueous washes if acid-sensitivity (hydrolysis of nitrile) is a
concern, though the nitrile is generally robust.

C. Crystallization Strategy (Purification)

Since the compound is likely a solid, recrystallization is the preferred purification method.
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» Solvent System:Ethyl Acetate (Solvent) / Heptane (Antisolvent).

e Mechanism: Dissolve in hot EtOAc (high solubility), slowly add Heptane (poor solubility) to
induce nucleation.

» Alternative:IPA / Water (cooling crystallization).

Experimental Protocol: Determination of
Thermodynamic Solubility

Do not rely solely on prediction. Use this self-validating protocol to generate precise data.

Workflow Visualization

Saturated Solution Filtration Aliquot Dilution HPLC/UV Analysis Solubility Value
1 (0.45 pm PTFE) (Mobile Phase) (Quantification) (mg/mL)

Add Solvent | (Shake Flask, 24h,‘ 25°C)

Start: Excess Solid No Solid Left

Click to download full resolution via product page

Figure 1: Standardized workflow for thermodynamic solubility determination.

Step-by-Step Methodology

e Preparation: Weigh ~50 mg of 2-(Hydroxymethyl)-3-methoxybenzonitrile into a 4 mL glass
vial.

e Solvent Addition: Add 250 pL of the target solvent.

e Observation:
o If dissolved immediately: Solubility > 200 mg/mL (Add more solid).
o If undissolved: Proceed to equilibration.

o Equilibration: Agitate at 25°C * 1°C for 24 hours (orbital shaker at 500 rpm).
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» Validation: Ensure solid is still present. If not, the solution is unsaturated—repeat with more
solid.

o Sampling: Filter the supernatant using a syringe filter (0.45 um PTFE or Nylon).
o Note: Discard the first 100 pL of filtrate to account for filter adsorption.

e Quantification: Analyze via HPLC-UV (254 nm) against a standard curve prepared in
Methanol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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2-hydroxymethyl-3-methoxybenzonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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